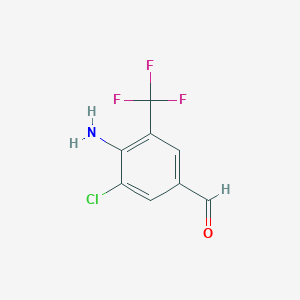

4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

4-amino-3-chloro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-2-4(3-14)1-5(7(6)13)8(10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASKDXYOOLBEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515393 | |

| Record name | 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95656-51-2 | |

| Record name | 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Reduction Route

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of 4-chloro-3-(trifluoromethyl)benzaldehyde | Strong acids (e.g., HNO3/H2SO4), controlled temperature | Introduces nitro group at amino position precursor |

| 2 | Reduction of nitro group to amino group | Reducing agents such as Sn/HCl, Fe/HCl, or catalytic hydrogenation | Converts nitro to amino without affecting aldehyde |

- This method is favored for its straightforwardness and control over substitution patterns.

- Reaction temperatures are carefully maintained to avoid side reactions or degradation of sensitive groups.

Halogenation (Chlorination) Techniques

- Chlorination is performed using reagents like chlorine gas or N-chlorosuccinimide (NCS) under Lewis acid catalysis (FeCl3 or AlCl3) to direct substitution meta to the amino group.

- Solvent choice influences regioselectivity: polar aprotic solvents (e.g., dichloromethane) favor monohalogenation, while protic solvents may cause di-substitution.

Aldehyde Formation and Protection

- Aldehyde groups are sensitive; methods such as Swern oxidation or Corey-Fuchs reaction are employed for aldehyde introduction or preservation.

- Protective group strategies (e.g., Boc protection of amino groups) may be used to prevent side reactions during harsh conditions.

Purification

- Purification is commonly achieved by recrystallization (ethanol/water mixtures) or column chromatography to reach >95% purity.

- Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) help confirm purity and polymorphic forms.

Alternative Synthetic Routes and Research Findings

Bromination/Chlorination of Amino-Trifluoromethylbenzoic Acids

- Bromination of 4-amino-5-(trifluoromethyl)benzoic acid using bromine or NBS under controlled conditions introduces halogen substituents regioselectively.

- Subsequent transformations yield the aldehyde functional group while maintaining the trifluoromethyl and amino groups intact.

Microwave-Assisted Synthesis

- Microwave irradiation accelerates reaction rates and improves selectivity in nucleophilic aromatic substitution, especially useful given the deactivating effect of the trifluoromethyl group.

- This method reduces reaction times significantly (minutes to hours) compared to conventional reflux methods.

Computational Predictions

- Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations predict the reactivity and regioselectivity of substitution reactions, guiding experimental design to optimize yields and minimize side products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Nitration + Reduction | 4-chloro-3-(trifluoromethyl)benzaldehyde | HNO3/H2SO4; Sn/HCl or catalytic H2 | Controlled temperature, acidic medium | High regioselectivity, straightforward | Requires careful control to avoid over-nitration |

| Halogenation (Chlorination) | 4-amino-5-(trifluoromethyl)benzoic acid | Cl2, NCS; FeCl3 or AlCl3 catalyst | Polar aprotic solvents, room temp to reflux | Directed substitution, high yield | Possible di-substitution, requires optimization |

| Swern Oxidation for Aldehyde | Alcohol precursors | Oxalyl chloride, DMSO, Et3N | Low temperature (-78°C) | Mild oxidation, preserves sensitive groups | Requires low temp and anhydrous conditions |

| Microwave-Assisted Synthesis | Various intermediates | Standard reagents | Short time, elevated temperature | Faster reactions, improved selectivity | Equipment availability, scale-up challenges |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Proton NMR shows aldehyde proton around δ ~10 ppm; fluorine NMR detects trifluoromethyl group signals at δ ~110-120 ppm. Carbon NMR confirms aromatic substitutions.

- Mass Spectrometry: High-resolution MS confirms molecular ion peak at m/z 239.579 consistent with C8H5ClF3NO.

- X-ray Crystallography: Determines crystal structure and confirms substitution pattern and steric effects of trifluoromethyl group.

- Thermal Analysis: DSC and TGA assess purity and stability, crucial for confirming the quality of synthesized batches.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products:

Oxidation: Formation of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4-amino-3-chloro-5-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in multiple reactions, including:

- Schiff Base Formation : This compound can react with amines to form Schiff bases, which are important in drug design due to their biological activity. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and enzyme inhibitors .

- Synthesis of Anticancer Agents : Its derivatives have been utilized in the preparation of compounds like Sorafenib, which is used for treating liver and kidney cancers .

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential in developing new anticancer drugs .

Organic Synthesis

The compound is also a critical building block in organic synthesis due to its electrophilic nature:

- Electrophilic Aromatic Substitution : The presence of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it suitable for further substitution reactions .

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Electrophilic Substitution | Ethanol | 50 | 85 |

| Condensation with Amines | Acetone | 60 | 90 |

| Reduction to Alcohol | Methanol | 25 | 75 |

Material Science

In materials science, this compound has been investigated for its role in synthesizing functional materials:

- Fluorinated Polymers : The trifluoromethyl group makes it a candidate for creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and electronics .

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices significantly improves their mechanical properties and thermal stability, making them suitable for high-performance applications .

Analytical Chemistry

The compound can also be employed in analytical chemistry as a reagent:

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The chloro group may participate in halogen bonding, further stabilizing the interaction with molecular targets .

Comparison with Similar Compounds

Key Observations :

- Amino vs. Nitro Groups: The amino group in the target compound facilitates nucleophilic reactions (e.g., Schiff base formation), whereas nitro-substituted analogs (e.g., 2-chloro-5-nitrobenzaldehyde) exhibit reduced aldehyde reactivity due to electron withdrawal .

- Halogen Effects : Chlorine and bromine substituents influence stability; bromine’s larger atomic radius increases susceptibility to substitution reactions compared to chlorine .

- Trifluoromethyl Impact : The -CF₃ group enhances thermal stability and lipophilicity, critical for drug design, as seen in both the target compound and pyridinyl derivatives .

Spectroscopic Characteristics

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy highlight differences among analogs:

- IR Spectroscopy: N-H Stretch: Present at ~3300 cm⁻¹ in the target compound (amino group) but absent in nitro or halogen-only analogs . C-F Stretch: Strong absorption at 1100–1200 cm⁻¹ in -CF₃-containing compounds (target and ’s pyridinyl derivative) . Nitro Group: Symmetric/asymmetric stretches at ~1500–1350 cm⁻¹ in nitrobenzaldehydes () .

- ¹H NMR: Aldehyde Proton: Deshielded (~10 ppm) in all analogs. Amino Protons: Singlet at ~5.5 ppm in the target compound; absent in non-amino derivatives .

Physicochemical Properties

Biological Activity

4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde (CAS No. 95656-51-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C8H5ClF3N0, characterized by the presence of an amino group, a chloro substituent, and a trifluoromethyl group attached to a benzaldehyde moiety.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 223.58 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency against specific biological targets.

- Antimicrobial Activity : Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the amino and chloro groups may further contribute to this activity through hydrogen bonding and electrostatic interactions with microbial enzymes.

- Anticancer Potential : Research has shown that similar benzaldehyde derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and apoptosis. The specific mechanisms may involve the inhibition of topoisomerases or induction of oxidative stress in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways relevant to diseases such as cancer and infectious diseases.

Structure-Activity Relationship (SAR)

The SAR studies on related compounds suggest that the position and nature of substituents significantly influence biological activity:

- Trifluoromethyl Group : Enhances potency against certain targets by increasing electron-withdrawing properties.

- Amino Group : Contributes to solubility and binding affinity through hydrogen bonding.

- Chloro Substituent : May play a role in modulating the electronic properties of the molecule, affecting its interaction with biological targets.

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial effects of several derivatives of benzaldehyde, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory activity, comparable to standard antibiotics.

Anticancer Studies

In vitro studies were conducted on various cancer cell lines (e.g., HeLa, MCF-7) using this compound. The compound showed promising results in reducing cell viability at micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry assays.

Q & A

Q. What are the common synthetic routes for 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde?

The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. For example:

- Bromination/Chlorination : Bromination of 4-amino-5-(trifluoromethyl)benzoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the chlorine substituent (critical for regioselectivity) .

- Aldehyde Formation : Oxidation or reduction steps may follow, such as the use of protected aldehyde precursors (e.g., Swern oxidation or Corey-Fuchs reaction) to yield the benzaldehyde moiety.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the aldehyde proton (δ ~10 ppm) and trifluoromethyl group (δ ~110-120 ppm in F NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 239.579 (CHClFNO) .

- X-ray Crystallography : Resolves crystal packing and steric effects of the trifluoromethyl group .

Q. How can researchers resolve contradictory data on melting points reported in literature?

Discrepancies (e.g., ±5°C variations) often arise from impurities or polymorphic forms. Methodological solutions include:

- Differential Scanning Calorimetry (DSC) : Quantifies phase transitions and purity via enthalpy changes .

- Thermogravimetric Analysis (TGA) : Detects decomposition events that may skew melting point measurements .

- Recrystallization Optimization : Use solvents like acetonitrile or toluene to isolate the most stable polymorph .

Q. What strategies mitigate electronic effects of the trifluoromethyl group during nucleophilic substitutions?

The strong electron-withdrawing nature of -CF deactivates the aromatic ring, complicating electrophilic attacks. Solutions include:

- Directed Metalation : Use lithium amides (e.g., LDA) to direct nucleophiles to the ortho position relative to -CF .

- Protective Group Strategies : Temporarily block the amino group (-NH) with tert-butoxycarbonyl (Boc) to reduce steric hindrance .

- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity under high-temperature, short-duration conditions .

Q. How should researchers handle stability issues under acidic or basic conditions?

- Acidic Conditions : The aldehyde group is prone to hydration. Stabilize reactions by maintaining pH > 4 and using anhydrous solvents (e.g., THF or DMF) .

- Basic Conditions : Avoid prolonged exposure to strong bases (e.g., NaOH), which may deprotonate the amino group and trigger decomposition. Monitor via HPLC with UV detection at 254 nm .

Methodological Challenges

Q. How to optimize regioselectivity in halogenation reactions of this compound?

Q. What computational tools predict the compound’s reactivity in catalytic systems?

- DFT Calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulates interactions with enzymes or metal catalysts (e.g., Pd for cross-coupling) to optimize reaction pathways .

Safety and Regulatory Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.